molecular formula C17H17N5O B5617597 N-[3-(2-pyridinyl)propyl]-3-(4H-1,2,4-triazol-4-yl)benzamide

N-[3-(2-pyridinyl)propyl]-3-(4H-1,2,4-triazol-4-yl)benzamide

Cat. No. B5617597
M. Wt: 307.35 g/mol
InChI Key: ZMFLWSXMXDOTAZ-UHFFFAOYSA-N
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Description

The compound under discussion is part of a broader category of chemicals known for their heterocyclic cores, which often exhibit significant biological activity. This class of compounds, including pyridinyl and triazolyl moieties, is of substantial interest in the development of pharmaceuticals and materials science due to their unique chemical and physical properties.

Synthesis Analysis

The synthesis of such compounds generally involves multi-step organic reactions, starting from basic aromatic or heteroaromatic compounds. For instance, similar compounds have been synthesized by reactions involving amino pyridines and benzoyl chloride derivatives, under conditions that favor the formation of amide bonds and subsequent cyclization to embed the triazolyl group (Patel & Patel, 2015).

Molecular Structure Analysis

Molecular structure analysis often involves X-ray crystallography or NMR spectroscopy to elucidate the arrangement of atoms within the compound. Studies on related molecules have shown that the orientation of the pyridine and benzene rings can significantly influence the compound's properties and interactions (Artheswari, Maheshwaran, & Gautham, 2019).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including oxidative N-N bond formation and palladium-mediated C(sp3)-H bond activation, showcasing their versatility in chemical synthesis. Such reactions are pivotal in further modifying the compound to enhance its properties or to incorporate additional functional groups for specific applications (Zheng et al., 2014); (Chen et al., 2023).

properties

IUPAC Name

N-(3-pyridin-2-ylpropyl)-3-(1,2,4-triazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O/c23-17(19-10-4-7-15-6-1-2-9-18-15)14-5-3-8-16(11-14)22-12-20-21-13-22/h1-3,5-6,8-9,11-13H,4,7,10H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMFLWSXMXDOTAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCCNC(=O)C2=CC(=CC=C2)N3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(2-pyridinyl)propyl]-3-(4H-1,2,4-triazol-4-yl)benzamide

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